molecular formula C20H23N3 B6080930 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)ethanamine

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)ethanamine

Cat. No. B6080930
M. Wt: 305.4 g/mol
InChI Key: HTSQGGRJFWTMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-phenylethyl)ethanamine, commonly known as MPPE, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has gained significant attention in recent years due to its potential applications in scientific research. MPPE is a derivative of the popular psychoactive drug, amphetamine, and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of MPPE is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, similar to amphetamine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
MPPE has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and enhance the release of dopamine and serotonin in the brain. MPPE has also been found to have anxiogenic effects, meaning that it induces anxiety in experimental animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPPE in lab experiments is its potential to act as a research tool in the investigation of the dopamine and serotonin neurotransmitter systems. MPPE is a relatively stable compound that can be easily synthesized and purified, making it a useful tool for researchers. However, one of the limitations of using MPPE in lab experiments is its potential to induce anxiety in experimental animals, which can affect the results of the experiments.

Future Directions

There are several future directions for research involving MPPE. One potential area of research is the investigation of the long-term effects of MPPE on the brain and behavior. Another area of research is the development of new drugs based on the structure of MPPE for the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of MPPE and its potential applications in scientific research.
Conclusion:
In conclusion, MPPE is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of amphetamine and has been found to exhibit a wide range of biochemical and physiological effects. MPPE has potential applications in the investigation of the dopamine and serotonin neurotransmitter systems, as well as in the development of new drugs for the treatment of psychiatric disorders. While there are some limitations to using MPPE in lab experiments, it remains a useful tool for researchers. Further research is needed to fully understand the potential applications of MPPE in scientific research.

Synthesis Methods

The synthesis of MPPE involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPPE.

Scientific Research Applications

MPPE has been found to have potential applications in various scientific research fields. It has been used in the study of the central nervous system, particularly in the investigation of the dopamine and serotonin neurotransmitter systems. MPPE has also been used in the study of drug abuse and addiction, as well as in the development of new drugs for the treatment of psychiatric disorders.

properties

IUPAC Name

1-(5-methyl-1-phenylpyrazol-4-yl)-N-(2-phenylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-16(21-14-13-18-9-5-3-6-10-18)20-15-22-23(17(20)2)19-11-7-4-8-12-19/h3-12,15-16,21H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSQGGRJFWTMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(C)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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